![molecular formula C17H15ClN2O3S2 B2448916 N-(5-Chlor-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamid CAS No. 895455-17-1](/img/structure/B2448916.png)
N-(5-Chlor-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides .
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The yield of the title compound was reported to be 58% .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its IR, 1H, 13C NMR, and mass spectral data . For example, the 1H NMR (DMSO-d6, 500 MHz) data shows δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H) .Physical And Chemical Properties Analysis
This compound is a solid substance . The compound’s molecular weight is 297.85 . The InChI Code is 1S/C14H20ClN3S/c1-4-18 (5-2)9-8-16-14-17-13-10 (3)11 (15)6-7-12 (13)19-14/h6-7H,4-5,8-9H2,1-3H3, (H,16,17) .Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazolderivate, einschließlich der in Frage stehenden Verbindung, wurden als antioxidativ wirksam befunden . Antioxidantien sind entscheidend für die Neutralisierung schädlicher freier Radikale im Körper, was verschiedene Gesundheitsprobleme wie Alterung, Krebs und Herzkrankheiten verhindern kann.
Analgetische Aktivität
Thiazolverbindungen sollen schmerzlindernde (analgetische) Eigenschaften besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Analgetika.
Entzündungshemmende Aktivität
Thiazolderivate haben entzündungshemmende Wirkungen gezeigt . Sie könnten zur Behandlung von Erkrankungen verwendet werden, die durch Entzündungen gekennzeichnet sind, wie Arthritis und Asthma.
Antimikrobielle Aktivität
Thiazolverbindungen haben antimikrobielle Eigenschaften gezeigt . Sie könnten bei der Entwicklung neuer antimikrobieller Mittel zur Bekämpfung verschiedener bakterieller und Pilzinfektionen eingesetzt werden.
Antivirale Aktivität
Thiazolderivate wurden als antiviral wirksam befunden . Dies deutet auf ihre potenzielle Verwendung bei der Behandlung von Virusinfektionen hin.
Diuretische Aktivität
Thiazolverbindungen haben diuretische Wirkungen gezeigt . Diuretika helfen dem Körper, überschüssiges Wasser und Salz auszuscheiden, und werden oft zur Behandlung von Bluthochdruck und anderen Herzerkrankungen eingesetzt.
Antiepileptische Aktivität
Thiazolderivate haben antiepileptische Eigenschaften gezeigt . Sie könnten bei der Entwicklung neuer Medikamente zur Behandlung von Epilepsie und anderen Krampfanfällen eingesetzt werden.
Neuroprotektive Aktivität
Thiazolverbindungen wurden als neuroprotektiv wirksam befunden . Dies deutet auf ihre potenzielle Verwendung bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson hin.
Zukünftige Richtungen
The future directions for this compound could involve further investigation into its antibacterial properties, especially in conjunction with cell-penetrating peptides . Additionally, the compound could be explored for other potential therapeutic applications based on its chemical structure and properties.
Wirkmechanismus
Target of Action
The primary target of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound exhibits inhibitory activity against COX enzymes . It has been found to show fair COX-2 inhibitory activity . The inhibition of these enzymes leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
By inhibiting COX enzymes, N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play significant roles in inflammatory responses.
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may have good bioavailability
Result of Action
The inhibition of COX enzymes by N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, making the compound potentially useful in the treatment of conditions such as arthritis .
Action Environment
The action of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s distribution and metabolism
Eigenschaften
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-10-3-5-12(6-4-10)25(22,23)9-15(21)19-17-20-16-11(2)13(18)7-8-14(16)24-17/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUVJDRWBXBHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid](/img/structure/B2448834.png)

![3-(1,3-Benzodioxol-5-yl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B2448837.png)
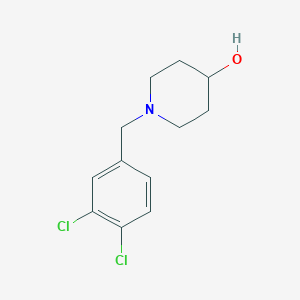
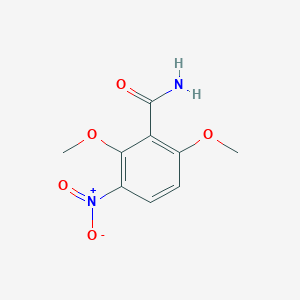
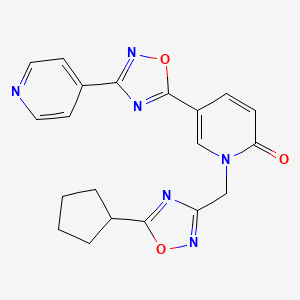
![3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B2448842.png)

![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2448847.png)
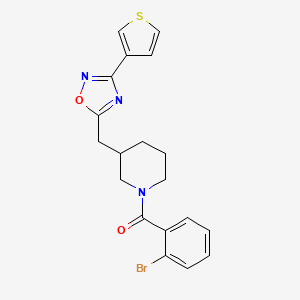
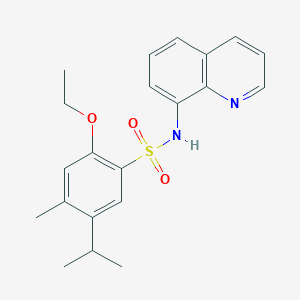
![2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2448855.png)
![(3S,4R)-4-(6-methoxypyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2448856.png)